molecular formula C13H14FN3O B2481913 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine CAS No. 1915566-58-3

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine

Cat. No.: B2481913
CAS No.: 1915566-58-3
M. Wt: 247.273
InChI Key: WHFCUHXHHKGGDX-UHFFFAOYSA-N
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Description

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Substitution Reactions: The methoxyphenylmethyl group can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxyphenylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.

    Pharmaceuticals: The compound is investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.

    Agrochemicals: It is studied for its potential use as a fungicide or herbicide due to its biological activity against plant pathogens.

    Biological Research: The compound is used in various biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylpyrimidine: Shares the fluoropyrimidine core but lacks the methoxyphenylmethyl group.

    6-Methylpyrimidine-4-amine: Similar structure but without the fluorine and methoxyphenylmethyl substitutions.

Uniqueness

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is unique due to the combination of its fluorine, methoxyphenylmethyl, and methyl substitutions, which confer distinct biological activities and chemical properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-9-12(14)13(17-8-16-9)15-7-10-5-3-4-6-11(10)18-2/h3-6,8H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFCUHXHHKGGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCC2=CC=CC=C2OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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